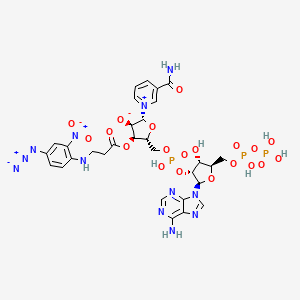
Arylazido-beta-alanyl-nadp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arylazido-beta-alanyl-nadp, also known as this compound, is a useful research compound. Its molecular formula is C30H35N12O20P3 and its molecular weight is 976.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoaffinity Labeling
Mechanism and Importance
Arylazido-beta-alanyl-NADP functions as a photoaffinity label, allowing researchers to study the binding sites and mechanisms of enzymes that utilize NADP. Upon exposure to UV light, the arylazido group becomes reactive, forming covalent bonds with nearby amino acids in the enzyme, thus labeling the binding site. This technique is critical for mapping out active sites and understanding enzyme structure-function relationships.
Case Study: Mitochondrial NADH Dehydrogenase
In studies involving bovine heart mitochondrial NADH dehydrogenase, this compound was shown to effectively bind to the enzyme, leading to irreversible inhibition upon photolysis. The stoichiometry of binding was determined to be 1.15 moles of the analogue per mole of enzyme at complete inactivation. This research provided insights into the specific subunits involved in NADH binding, demonstrating that the 51,000 Da subunit is crucial for this interaction .
Enzyme Inhibition Studies
Competitive Inhibition
this compound has been characterized as a potent competitive inhibitor with respect to NADH for mitochondrial NADH dehydrogenase. The inhibition constant (Ki) was measured at approximately 1.45 µM, indicating a strong affinity for the enzyme compared to NADH . This property makes it a valuable tool for dissecting metabolic pathways where NADP/NADPH plays a critical role.
Experimental Findings
In experiments where this compound was used, it was found that the presence of NADH during photolysis could prevent both irreversible inactivation and covalent incorporation of the analogue into the enzyme . Such findings underscore the potential for using this compound to elucidate the dynamics of NADH-dependent reactions.
Biochemical Pathway Analysis
Role in Metabolic Studies
The ability of this compound to selectively inhibit enzymes allows researchers to probe specific metabolic pathways involving NADP-dependent enzymes. By applying this compound in various assays, scientists can investigate how these enzymes contribute to broader metabolic processes such as oxidative phosphorylation and fatty acid metabolism.
Implications for Drug Development
Understanding how this compound interacts with key enzymes can inform drug design strategies targeting metabolic disorders. By identifying critical interactions within metabolic pathways, researchers can develop inhibitors or activators that modulate enzyme activity effectively.
Data Summary
Propiedades
Número CAS |
73617-93-3 |
|---|---|
Fórmula molecular |
C30H35N12O20P3 |
Peso molecular |
976.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-5-[[[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-[3-(4-azido-2-nitroanilino)propanoyloxy]-2-(3-carbamoylpyridin-1-ium-1-yl)oxolan-3-olate |
InChI |
InChI=1S/C30H35N12O20P3/c31-26-21-28(36-12-35-26)41(13-37-21)30-25(22(44)18(58-30)10-57-65(54,55)62-63(49,50)51)61-64(52,53)56-11-19-24(23(45)29(59-19)40-7-1-2-14(9-40)27(32)46)60-20(43)5-6-34-16-4-3-15(38-39-33)8-17(16)42(47)48/h1-4,7-9,12-13,18-19,22-25,29-30,34,44H,5-6,10-11H2,(H2,32,46)(H,52,53)(H,54,55)(H2,31,35,36)(H2,49,50,51)/t18-,19-,22-,23-,24-,25-,29-,30-/m1/s1 |
Clave InChI |
ALKKAUZMSVMOQI-ZTVSOPISSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O)O)OC(=O)CCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])[O-])C(=O)N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O)O)OC(=O)CCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])[O-])C(=O)N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O)O)OC(=O)CCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])[O-])C(=O)N |
Key on ui other cas no. |
73617-93-3 |
Sinónimos |
arylazido-beta-alanyl-NADP arylazido-beta-alanyl-NADP(+) arylazido-beta-alanyl-NADPH N-(3'-O-(3-(N-azido-2-nitrophenyl)amino)propionyl)NADP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















